1-Iodo-2-isocyanobenzene

Overview

Description

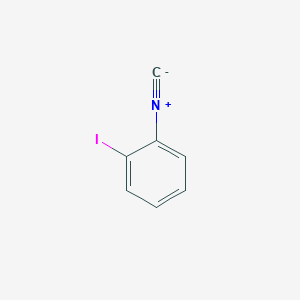

1-Iodo-2-isocyanobenzene is a chemical compound with the CAS Number: 183209-25-8. It has a molecular weight of 229.02 and is typically stored at temperatures below -10 degrees Celsius . The compound is in powder form .

Molecular Structure Analysis

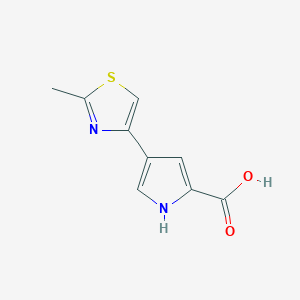

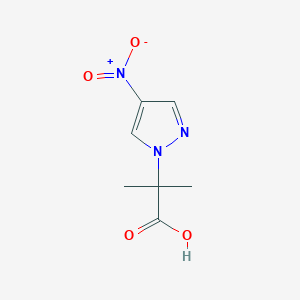

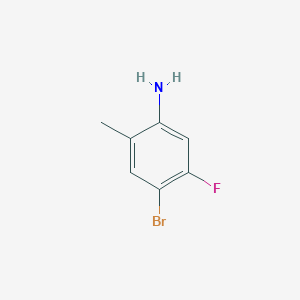

The InChI code for 1-Iodo-2-isocyanobenzene is 1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H . This indicates that the compound consists of a benzene ring with an iodine atom and an isocyanate group attached to it.Chemical Reactions Analysis

While specific chemical reactions involving 1-Iodo-2-isocyanobenzene are not available, iodobenzenes are generally more reactive than bromobenzenes or chlorobenzenes due to the weaker C–I bond. They can react with magnesium to form Grignard reagents, which are synthetic equivalents for the phenyl anion synthon .Scientific Research Applications

Organic Synthesis Building Blocks

1-Iodo-2-isocyanobenzene: serves as a versatile building block in organic synthesis. It can be used to introduce the isocyanobenzene moiety into larger molecules, which is valuable for constructing complex organic compounds. The iodo group also provides a reactive site for further functionalization through cross-coupling reactions .

Photophysical Material Development

This compound has been utilized in the development of photophysical materials due to its ability to undergo radical cascade annulation reactions. This process can lead to the formation of quinoline-derived benzophosphole oxides, which exhibit interesting photophysical and electrochemical properties, such as absorption in the visible region and emission . These properties are promising for potential applications in materials science, particularly in the creation of novel π-extended systems.

Material Science Applications

Due to its unique photophysical properties, 1-Iodo-2-isocyanobenzene can be incorporated into materials that require specific light-absorbing or emitting characteristics. This includes the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Analytical Chemistry

1-Iodo-2-isocyanobenzene: can be used in analytical chemistry as a derivatization agent for the detection and quantification of various compounds. Its reactivity with amines and alcohols makes it suitable for modifying analytes to enhance their detectability in techniques like HPLC and LC-MS .

properties

IUPAC Name |

1-iodo-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVUESGQPSOZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)